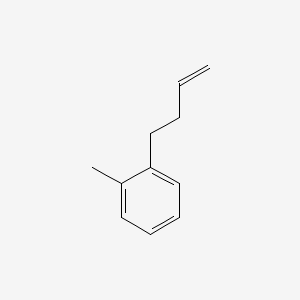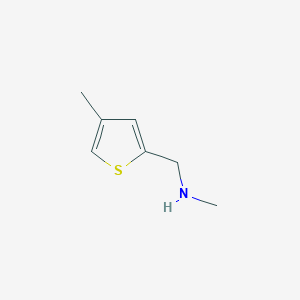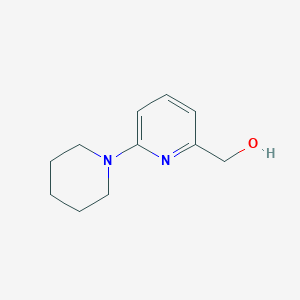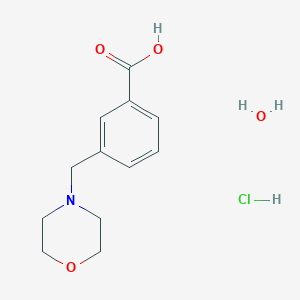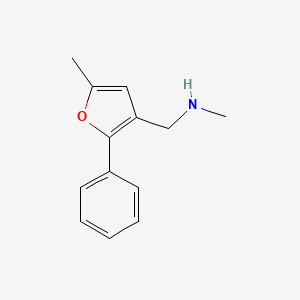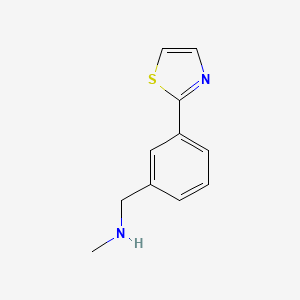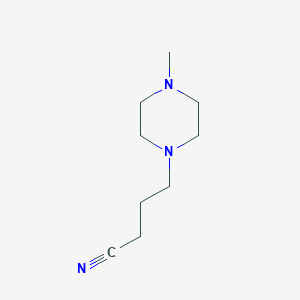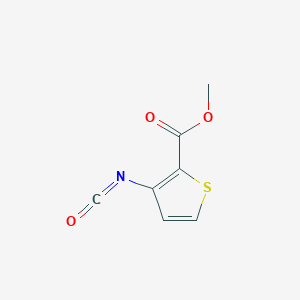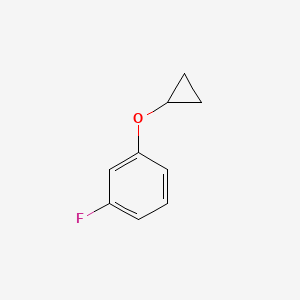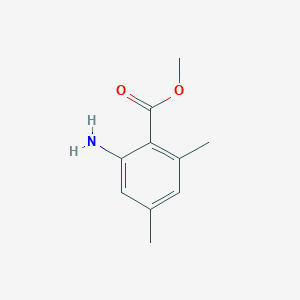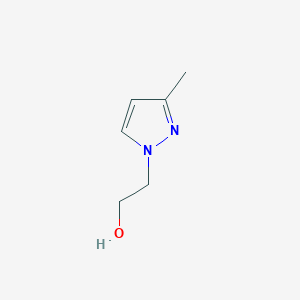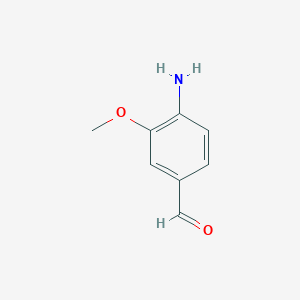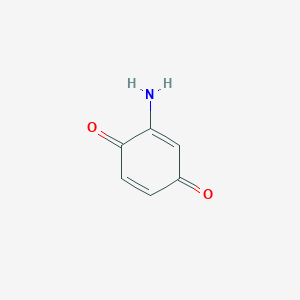
2-Aminocyclohexa-2,5-diene-1,4-dione
描述
2-Aminocyclohexa-2,5-diene-1,4-dione, also known as 2,5-diamino-2,5-cyclohexadiene-1,4-dione, is an organic compound with the molecular formula C6H6N2O2. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with amino groups at the 2 and 5 positions and carbonyl groups at the 1 and 4 positions. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure .
准备方法
Synthetic Routes and Reaction Conditions
From 3,6-Diamino-3,6-cyclohexadiene-1,4-dione: This method involves the reaction of 3,6-diamino-3,6-cyclohexadiene-1,4-dione with an acid catalyst.
From 3,6-Dibromo-3,6-cyclohexadiene-1,4-dione: Another synthetic route involves the reaction of 3,6-dibromo-3,6-cyclohexadiene-1,4-dione with ammonia, followed by hydrolysis.
Industrial Production Methods
Industrial production of 2-aminocyclohexa-2,5-diene-1,4-dione typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: 2-Aminocyclohexa-2,5-diene-1,4-dione can undergo oxidation reactions, often leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield various hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Acyl chlorides, sulfonyl chlorides; reactions often require the presence of a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the substituent introduced.
科学研究应用
2-Aminocyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
作用机制
The mechanism by which 2-aminocyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways by participating in redox reactions, influencing cellular processes related to oxidative damage and repair.
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of amino groups.
2,5-Diamino-1,4-benzoquinone: Another related compound with a similar quinone structure but different substitution pattern.
Uniqueness
2-Aminocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
2-aminocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-5-3-4(8)1-2-6(5)9/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXKXSJKLJZXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599875 | |
| Record name | 2-Aminocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-57-5 | |
| Record name | 2-Aminocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


